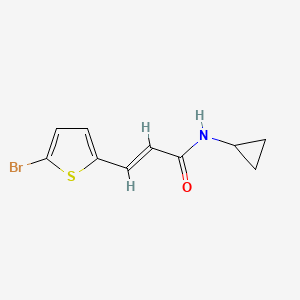
3-(5-Bromothiophen-2-yl)-N-cyclopropylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Bromothiophen-2-yl)-N-cyclopropylacrylamide is an organic compound that features a brominated thiophene ring and a cyclopropylacrylamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)-N-cyclopropylacrylamide typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of Acrylamide: The brominated thiophene is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(5-Bromothiophen-2-yl)-N-cyclopropylacrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or other reduced derivatives.
Substitution: Various substituted thiophene derivatives.
科学研究应用
3-(5-Bromothiophen-2-yl)-N-cyclopropylacrylamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and optoelectronic devices.
作用机制
The mechanism of action of 3-(5-Bromothiophen-2-yl)-N-cyclopropylacrylamide involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can participate in π-π stacking interactions, while the acrylamide moiety can form covalent bonds with nucleophilic sites in proteins or enzymes. These interactions can modulate the activity of biological targets, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
2-(5-Bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles: These compounds share the brominated thiophene ring but differ in the presence of the oxadiazole moiety.
5-(4-Bromophenyl)- and 5-(5-Bromothiophen-2-yl)-[1,2,4]triazolo[4,3-c]quinazolines: These compounds also contain the brominated thiophene ring but are part of a tricyclic structure.
Uniqueness
3-(5-Bromothiophen-2-yl)-N-cyclopropylacrylamide is unique due to its combination of a brominated thiophene ring and a cyclopropylacrylamide moiety
属性
分子式 |
C10H10BrNOS |
|---|---|
分子量 |
272.16 g/mol |
IUPAC 名称 |
(E)-3-(5-bromothiophen-2-yl)-N-cyclopropylprop-2-enamide |
InChI |
InChI=1S/C10H10BrNOS/c11-9-5-3-8(14-9)4-6-10(13)12-7-1-2-7/h3-7H,1-2H2,(H,12,13)/b6-4+ |
InChI 键 |
NKKLYTJNDIILDP-GQCTYLIASA-N |
手性 SMILES |
C1CC1NC(=O)/C=C/C2=CC=C(S2)Br |
规范 SMILES |
C1CC1NC(=O)C=CC2=CC=C(S2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















